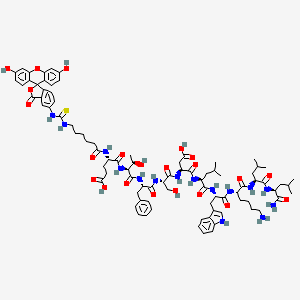
p53 (17-26), FITC labeled
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p53 (17-26), FITC labeled: is a synthetic peptide derived from the tumor suppressor protein p53. This peptide consists of amino acids 17 to 26 of the p53 protein and is labeled with fluorescein isothiocyanate (FITC) through an LC spacer. The p53 protein plays a crucial role in maintaining genome stability and preventing cancer development by regulating cell cycle and apoptosis. The FITC labeling allows for the visualization and tracking of the peptide in various biological assays, making it a valuable tool in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p53 (17-26), FITC labeled involves solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process includes the following steps:
Coupling: The first amino acid is attached to a resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Elongation: Subsequent amino acids are coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin.
FITC Labeling: The peptide is labeled with fluorescein isothiocyanate through an LC spacer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, with rigorous quality control measures in place .
Analyse Des Réactions Chimiques
Types of Reactions: p53 (17-26), FITC labeled primarily undergoes the following types of reactions:
Substitution Reactions: The peptide can participate in substitution reactions where specific amino acids are replaced with analogs to study structure-activity relationships.
Conjugation Reactions: The FITC label can be conjugated to other molecules or surfaces for various applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amino acid analogs and coupling agents are used under mild conditions to avoid peptide degradation.
Conjugation Reactions: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are commonly used for conjugation reactions.
Major Products Formed:
Substitution Reactions: Modified peptides with altered amino acid sequences.
Conjugation Reactions: FITC-labeled peptides conjugated to other molecules or surfaces
Applications De Recherche Scientifique
Chemistry:
Fluorescent Labeling: p53 (17-26), FITC labeled is used as a fluorescent probe in various chemical assays to study peptide interactions and binding affinities.
Biology:
Cellular Imaging: The FITC label allows for the visualization of the peptide in live cells, aiding in the study of cellular uptake and localization.
Protein-Protein Interactions: The peptide is used to investigate interactions between p53 and its binding partners, such as Mdm-2.
Medicine:
Cancer Research: this compound is utilized in cancer research to study the role of p53 in tumor suppression and to develop potential therapeutic strategies.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: p53 (17-26), FITC labeled exerts its effects by binding to the Mdm-2 protein, a negative regulator of p53. This binding inhibits the interaction between p53 and Mdm-2, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest or apoptosis in response to cellular stress or DNA damage. The FITC label allows for the tracking of the peptide’s localization and interactions within cells .
Comparaison Avec Des Composés Similaires
p53 (17-26) Unlabeled: This peptide lacks the FITC label and is used in studies where fluorescence is not required.
p53 (1-16) FITC Labeled: This peptide consists of amino acids 1 to 16 of p53 and is also labeled with FITC. It is used to study different regions of the p53 protein.
p53 (17-26) Biotin Labeled: This peptide is labeled with biotin instead of FITC and is used in applications requiring biotin-streptavidin interactions.
Uniqueness: p53 (17-26), FITC labeled is unique due to its specific amino acid sequence and fluorescent labeling. The FITC label provides a convenient and versatile tool for visualizing and tracking the peptide in various biological assays. Its ability to bind to Mdm-2 and stabilize p53 makes it a valuable tool in cancer research and drug development .
Propriétés
Formule moléculaire |
C87H113N15O22S |
|---|---|
Poids moléculaire |
1753.0 g/mol |
Nom IUPAC |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H113N15O22S/c1-45(2)34-62(75(89)112)95-78(115)63(35-46(3)4)96-76(113)60(22-15-16-32-88)94-81(118)66(38-50-43-91-59-21-14-13-20-54(50)59)98-79(116)64(36-47(5)6)97-82(119)67(42-73(110)111)99-83(120)68(44-103)101-80(117)65(37-49-18-10-8-11-19-49)100-84(121)74(48(7)104)102-77(114)61(30-31-72(108)109)93-71(107)23-12-9-17-33-90-86(125)92-51-24-27-56-55(39-51)85(122)124-87(56)57-28-25-52(105)40-69(57)123-70-41-53(106)26-29-58(70)87/h8,10-11,13-14,18-21,24-29,39-41,43,45-48,60-68,74,91,103-106H,9,12,15-17,22-23,30-38,42,44,88H2,1-7H3,(H2,89,112)(H,93,107)(H,94,118)(H,95,115)(H,96,113)(H,97,119)(H,98,116)(H,99,120)(H,100,121)(H,101,117)(H,102,114)(H,108,109)(H,110,111)(H2,90,92,125)/t48-,60+,61+,62+,63+,64+,65+,66+,67+,68+,74+/m1/s1 |
Clé InChI |
RBIXFLZTJZPWTB-ILNOWEQPSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |
SMILES canonique |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















